molecular formula C5H10S B1266643 3-Methylthiolane CAS No. 4740-00-5

3-Methylthiolane

Cat. No. B1266643
CAS RN: 4740-00-5
M. Wt: 102.2 g/mol
InChI Key: DLABLFPCTXRQMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methylthiolane and related sulfur-containing heterocycles often involves reactions of thiocyanate and isothiocyanate derivatives of perfluoroolefins with various nucleophiles. These processes are critical for producing compounds like 1,3-thiazoles and 1,3-thiazolines, showcasing the versatility and potential of 3-Methylthiolane as a precursor in organic synthesis (Furin & Zhuzhgov, 2002).

Scientific Research Applications

Synthesis Applications

3-Methylthiolane and its derivatives have been utilized in various synthesis processes. For example, 2-(3-nitro-4-methoxyformyl)-aryl-1,3-dithiolanes were synthesized using 3-nitro-4-methyl benzoic acid, demonstrating the role of 3-methylthiolane derivatives in spice synthesis. These compounds were found to have sweet spice aromas, showcasing the potential in flavor and fragrance industries (Wang Ting-ting, 2010).

Medicinal Chemistry

In medicinal chemistry, α-lipoic acid-based derivatives, including those with 1,2-dithiolane structures, have been developed as PPARγ agonists. These derivatives exhibit potential for treating inflammatory skin diseases, highlighting the therapeutic relevance of 3-methylthiolane related compounds (M. Venkatraman et al., 2004).

Electrochemistry

The potential applications of poly-3-methylthiophene (P3MT) in electrochemistry, particularly in battery and fuel cell research, have been explored. This research underscores the utility of 3-methylthiolane in developing advanced materials for energy applications (H. B. Mark et al., 2000).

Corrosion Inhibition

Ketene dithioacetal derivatives, including 3-methylthiolane compounds, have demonstrated effectiveness in inhibiting copper corrosion in nitric acid solutions. This points to their potential use in industrial applications to protect metals from corrosion (A. Fiala et al., 2007).

Ecological and Environmental Applications

Synthetic predator odors, including compounds like 3,3-dimethyl-1,2-dithiolane (DMDIT), have been tested for their effectiveness in eliciting behavioral responses in pests such as roof rats. This research indicates potential applications of 3-methylthiolane in pest control and environmental management (Michael D. Burwash et al., 1998).

Allelopathy

Compounds like 4-methylthio-1,2-dithiolane, derived from aquatic macrophytes, have been identified as allelopathic compounds. These substances can inhibit the growth of epiphytic phytoplankton, suggesting a role in ecological balance and potential use in managing aquatic ecosystems (S. Wium-Andersen et al., 1982).

Material Science

Dithiolane-containing polymers have been used to construct responsive and dynamic networks in material science. This research highlights the adaptability and self-healing properties of such materials, which could be relevant in various technological applications (Xiangyi Zhang & R. Waymouth, 2017).

Safety And Hazards

For safety, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-methylthiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-5-2-3-6-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLABLFPCTXRQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871097
Record name 3-Methylthiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthiolane

CAS RN

4740-00-5
Record name Thiophene, tetrahydro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylthiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylthiolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
BT Golding, M Abelairas-Edesa, RD Tilbury… - Chemico-biological …, 2022 - Elsevier
… N-acetylcysteine methyl ester in methanol also to afford cyclic adducts, 3-methylthiolane-3,4-diols (28a-28d), from which one diastereoisomeric pair was crystallised and shown to be …
Number of citations: 3 www.sciencedirect.com
G Barbarella, P Dembech - Organic Magnetic Resonance, 1980 - Wiley Online Library
… cinimide chlorination of 3-methylthiolane, followed by treatment with methylmagnesium iodidez3 gave a mixture, bp 158-162 "C, of all four expected isomers, cis- and trans-2,4- and cis- …
G Barbarella, S Rossini, A Bongini, V Tugnoli - Tetrahedron, 1985 - Elsevier
… of 3-methylthiolane is a mixture of about the same amount of cis and trans isomers, bp 5%90C (8 mmHg). The same mixture was obtained by oxidation of 3-methylthiolane with …
Number of citations: 26 www.sciencedirect.com
AI Mikaya, EA Trusova, VG Zaikin… - Organic mass …, 1984 - Wiley Online Library
A method for structure determination of cyclic sulphides within mixtures is described. It involves the use of a vapour phase hydrodesulphurization micro‐reactor (Raney nickel) located …
Number of citations: 11 onlinelibrary.wiley.com
JJ Filippi, E Duñach, X Fernandez, UJ Meierhenrich - Tetrahedron, 2008 - Elsevier
A series of thiolanes were prepared by cyclodehydration of sulfanylalcohols in the presence of catalytic amounts of p-toluenesulfonic acid or by using K10 clay. The sulfur heterocycles …
Number of citations: 4 www.sciencedirect.com
JF Messerly, HL Finke, SS Todd - The Journal of Chemical …, 1974 - Elsevier
Low-temperature calorimetric studies were made on pure samples of 3-methyl-1-butanethiol (12 to 370 K), 3-methyl-2-butanethiol (12 to 370 K), 2-methylthiacyclopentane (12 to 370 K), …
Number of citations: 18 www.sciencedirect.com
VK Chadha, KG Leidal, BV Plapp - Journal of medicinal chemistry, 1985 - ACS Publications
… The starting material for 3-methylthiolane 1-oxide (7b) was 2methyl-l,4-butanediol (5b, Fluka) and for 3-phenylthiolane 1-oxide (7e), it was phenylsuccinic acid (3e). The physical and …
Number of citations: 15 pubs.acs.org
G Barbarella, P Dembech - Organic Magnetic Resonance, 1981 - Wiley Online Library
… Methylation of 3-methylthiolane yielded a crude mixture containing about 70% of the trans isomer. Thermal equilibration gave a mixture containing a 55 : 45 ratio of the trans and cis …
Number of citations: 14 onlinelibrary.wiley.com
H Cho, S Ramaswamy, BV Plapp - Biochemistry, 1997 - ACS Publications
Thiolane 1-oxides are analogs of the carbonyl substrates that bind to the alcohol dehydrogenase−NADH complex and are potent uncompetitive inhibitors against alcohol [Chadha, …
Number of citations: 69 pubs.acs.org
TH Venkataramaiah, BV Plapp - Journal of Biological Chemistry, 2003 - ASBMB
Formamides are unreactive analogues of the aldehyde substrates of alcohol dehydrogenases and are useful for structure-function studies and for specific inhibition of alcohol …
Number of citations: 32 www.jbc.org

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